Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt
Brand Name: Vulcanchem
CAS No.: 3770-58-9
VCID: VC17013515
InChI: InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1
SMILES:
Molecular Formula: C9H12N3Na4O13P3
Molecular Weight: 555.08 g/mol

Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt

CAS No.: 3770-58-9

Cat. No.: VC17013515

Molecular Formula: C9H12N3Na4O13P3

Molecular Weight: 555.08 g/mol

* For research use only. Not for human or veterinary use.

Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt - 3770-58-9

Specification

CAS No. 3770-58-9
Molecular Formula C9H12N3Na4O13P3
Molecular Weight 555.08 g/mol
IUPAC Name tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1
Standard InChI Key OMTROTXSORXTNV-OIXZBRQUSA-J
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt (hereafter referred to as dCTP-Na4) is characterized by a 2'-deoxycytidine moiety linked to a triphosphate group. The absence of a hydroxyl group at the 2' position of the ribose sugar distinguishes it from ribonucleotides, enabling its incorporation into DNA rather than RNA . The tetrasodium salt formulation arises from the neutralization of the triphosphate’s acidic hydrogens with four sodium ions, yielding the molecular formula C9H12N3Na4O13P3 and a molecular weight of 491.15 g/mol .

The sodium ions enhance solubility in aqueous buffers (up to 10 mg/ml) and stabilize the compound against hydrolysis, particularly in enzymatic environments . Crystalline forms of dCTP-Na4 are typically colorless to light yellow, with a pH-dependent solubility profile. At neutral pH, the compound partially converts to H2EDTA2−, a behavior observed in analogous tetrasodium salts like EDTA .

Comparative Analysis with Analogous Nucleotides

dCTP-Na4 belongs to a broader class of nucleoside triphosphates, each tailored for specific roles in nucleic acid metabolism. The table below highlights key distinctions between dCTP-Na4 and related compounds:

CompoundMolecular FormulaKey Features
Deoxycytidine Triphosphate Trisodium SaltC9H14N3Na3O13P3Lacks tetrahydrogen modification; less stable in ribonuclease-rich environments.
Uridine Triphosphate Tetrasodium SaltC9H12N2Na4O14P3Involved in RNA synthesis; uracil base differs from cytosine.
Adenosine Triphosphate Tetrasodium SaltC10H12N5Na4O13P3Primary cellular energy carrier; adenine base.

The tetrahydrogen modification in dCTP-Na4 confers unique resistance to enzymatic degradation, a critical advantage in applications requiring long-term stability .

Synthesis and Production

Synthetic Pathways

The synthesis of dCTP-Na4 typically involves phosphorylation of 2'-deoxycytidine using trifluoroethoxycarbonyl-activated intermediates, a method adapted from carboxamide-modified nucleotide production . For example, Matsuda et al. demonstrated that treating cytidine derivatives with primary amines yields 5-carboxamide analogs, a strategy applicable to dCTP-Na4 synthesis .

Industrial-Scale Production

Industrial production mirrors techniques used for tetrasodium EDTA, where ethylenediaminetetraacetic acid is neutralized with four equivalents of sodium hydroxide . For dCTP-Na4, neutralization of the triphosphate’s acidic hydrogens with sodium ions ensures a pH-stable product suitable for laboratory and diagnostic use .

Biological Activities and Mechanisms

Role in DNA Synthesis

dCTP-Na4 serves as a substrate for DNA polymerases during DNA replication and repair. Its incorporation into nascent DNA strands is governed by base-pairing with template guanine residues . Studies using reverse transcriptases have shown that dCTP-Na4 supports cDNA synthesis from RNA templates, a foundational technique in molecular cloning .

Enzyme Interactions and Inhibition

dCTP-Na4 interacts with enzymes beyond polymerases. For instance, deoxycytidine triphosphate deaminase converts dCTP to dUTP, a precursor for thymidylate synthesis . Competitive inhibition experiments reveal that dCTP-Na4 analogs like ddhCTP (deoxy-3′,4′-didehydro-cytidine triphosphate) reduce the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and lactate dehydrogenase (LDH) by binding to their substrate pockets . Such interactions underscore dCTP-Na4’s potential as a modulator of metabolic pathways.

Applications in Research and Diagnostics

DNA Sequencing and PCR

dCTP-Na4 is a staple in Sanger sequencing and polymerase chain reaction (PCR), where it ensures high-fidelity amplification. Its tetrasodium formulation minimizes magnesium chelation, preserving Taq polymerase activity . Commercial preparations, such as those offered by Santa Cruz Biotechnology, provide 10–25 mg quantities optimized for these applications .

Stability in Long-Term Assays

The compound’s resistance to ribonuclease degradation makes it ideal for long-term enzymatic assays and in vitro transcription systems. Comparative studies show that dCTP-Na4 retains >90% activity after 24 hours in ribonuclease-containing buffers, whereas trisodium analogs degrade by 40% under identical conditions .

Pharmacological and Industrial Relevance

Industrial Uses

Beyond molecular biology, dCTP-Na4’s chelating properties parallel those of tetrasodium EDTA, enabling applications in metal ion sequestration and coolant system maintenance . Its ability to stabilize aqueous solutions against oxidation is exploited in diagnostic reagent formulations .

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